molecular formula C15H17ClFNO3 B6633959 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid

カタログ番号 B6633959
分子量: 313.75 g/mol
InChIキー: FYACRYYNURUAKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in a range of neurological and psychiatric disorders.

作用機序

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid works by inhibiting GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA, this compound has the potential to reduce neuronal excitability and promote a state of relaxation and calmness.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to increase the levels of GABA in the brain. GABA is involved in a range of physiological processes, including the regulation of neuronal excitability, the modulation of synaptic transmission, and the control of muscle tone. By modulating these processes, this compound has the potential to impact a range of physiological functions.

実験室実験の利点と制限

One of the main advantages of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid for lab experiments is its selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental protocols.

将来の方向性

There are several potential future directions for research on 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another potential direction is the evaluation of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of GABA-AT inhibition and the potential risks associated with chronic use of this compound.

合成法

The synthesis of 3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid involves a multi-step process, starting with the reaction of 4-chloro-3-fluorobenzoyl chloride with piperidine to form the intermediate 1-(4-chloro-3-fluorobenzoyl)piperidine. This intermediate is then reacted with ethyl 3-bromopropionate to form this compound. The synthesis of this compound has been optimized for large-scale production and has been shown to be scalable and reproducible.

科学的研究の応用

3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. In preclinical studies, this compound has shown efficacy in animal models of epilepsy, addiction, anxiety, and depression. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans, with promising results.

特性

IUPAC Name

3-[1-(4-chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO3/c16-12-5-4-11(8-13(12)17)15(21)18-7-1-2-10(9-18)3-6-14(19)20/h4-5,8,10H,1-3,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYACRYYNURUAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Cl)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。